molecular formula C21H40N2O4S B561928 N-Acetyl-S-(3-hydroxypropyl-1-methyl)-L-cysteine-[d3] Dicyclohexylammonium Salt CAS No. 1240483-48-0

N-Acetyl-S-(3-hydroxypropyl-1-methyl)-L-cysteine-[d3] Dicyclohexylammonium Salt

Cat. No.: B561928
CAS No.: 1240483-48-0
M. Wt: 419.639
InChI Key: FUBHBRRJHGBLML-LEIIFSRUSA-N
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Description

N-Acetyl-S-(3-hydroxypropyl-1-methyl)-L-cysteine-[d3] Dicyclohexylammonium Salt is a stable isotope-labeled compound. It is often used in scientific research as a reference standard or tracer. The compound’s molecular formula is C20H35D3N2O4S, and it has a molecular weight of 405.61 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-S-(3-hydroxypropyl-1-methyl)-L-cysteine-[d3] Dicyclohexylammonium Salt involves the incorporation of deuterium into the molecule. This process typically includes the reaction of N-acetyl-L-cysteine with a deuterated reagent under controlled conditions. The reaction is carried out in a solvent such as DMSO, ethanol, methanol, or water, and the product is purified through crystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The compound is stored at -20°C to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-S-(3-hydroxypropyl-1-methyl)-L-cysteine-[d3] Dicyclohexylammonium Salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperatures and pH to ensure specificity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while reduction may produce a more saturated alcohol .

Scientific Research Applications

N-Acetyl-S-(3-hydroxypropyl-1-methyl)-L-cysteine-[d3] Dicyclohexylammonium Salt is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of N-Acetyl-S-(3-hydroxypropyl-1-methyl)-L-cysteine-[d3] Dicyclohexylammonium Salt involves its incorporation into biological molecules as a tracer. The deuterium atoms in the compound allow for precise tracking using mass spectrometry or NMR spectroscopy. The molecular targets and pathways involved depend on the specific application, such as metabolic studies or drug development .

Comparison with Similar Compounds

Similar Compounds

  • N-Acetyl-S-(3-hydroxypropyl)cysteine
  • N-Acetyl-S-(3-hydroxypropyl-1,1,2,2,3,3-D6)cysteine

Uniqueness

N-Acetyl-S-(3-hydroxypropyl-1-methyl)-L-cysteine-[d3] Dicyclohexylammonium Salt is unique due to its stable isotope labeling, which provides enhanced accuracy in tracing and quantification studies. This makes it particularly valuable in research applications where precise measurement is critical .

Properties

IUPAC Name

N-cyclohexylcyclohexanamine;(2R)-3-(4-hydroxybutan-2-ylsulfanyl)-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N.C9H17NO4S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-6(3-4-11)15-5-8(9(13)14)10-7(2)12/h11-13H,1-10H2;6,8,11H,3-5H2,1-2H3,(H,10,12)(H,13,14)/t;6?,8-/m.0/s1/i;2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUBHBRRJHGBLML-LEIIFSRUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCO)SCC(C(=O)O)NC(=O)C.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(=O)N[C@@H](CSC(C)CCO)C(=O)O.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H40N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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